Ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate
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Overview
Description
Ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate is a complex organic compound that belongs to the indolizine family. . This compound, in particular, features a nitrobenzoyl group, which can influence its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in redox reactions, influencing the compound’s biological activity. The indolizine core can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-3-(3-nitrobenzoyl)indole-1-carboxylate
- Ethyl 2-amino-3-(3-nitrobenzoyl)pyrrole-1-carboxylate
- Ethyl 2-amino-3-(3-nitrobenzoyl)quinoline-1-carboxylate
Uniqueness
Ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate is unique due to its indolizine core, which imparts specific chemical and biological properties.
Biological Activity
Ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate is a synthetic compound belonging to the indolizine family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, highlighting its antimicrobial, anti-inflammatory, and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
This compound features a bicyclic structure with an ethyl ester group, an amino group, and a nitro-substituted benzoyl moiety. These functional groups contribute to its reactivity and potential biological activity. The compound's structure allows for various chemical reactions, including nucleophilic substitutions and reductions, which can influence its bioactivity.
Antimicrobial Activity
Research indicates that indolizine derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against Mycobacterium tuberculosis (MTB), including multidrug-resistant strains. In vitro studies have shown that this compound can inhibit MTB with minimum inhibitory concentrations (MIC) ranging from 4 to 64 µg/mL, depending on the specific strain tested .
Strain | MIC (µg/mL) |
---|---|
H37Rv (susceptible) | 4 - 32 |
MDR-MTB | 16 - 64 |
Anti-inflammatory and Anticancer Properties
Indolizines are also recognized for their anti-inflammatory and anticancer activities. This compound has shown potential in inhibiting various cancer cell lines. While specific IC50 values for this compound against cancer cells are not widely reported, similar indolizine derivatives have demonstrated significant cytotoxic effects in studies targeting various cancer types .
The mechanism of action for this compound involves interactions with key enzymes and proteins involved in disease pathways. Molecular docking studies suggest that it may interact with enzymes such as enoyl-acyl carrier protein reductase (InhA), which is crucial for the survival of MTB. This interaction could lead to the inhibition of bacterial growth and the potential development of new therapeutic agents against resistant strains .
Case Studies
Several studies have focused on the biological activity of indolizine derivatives, including this compound:
- Anti-tubercular Activity : A study conducted on a series of indolizines found that those with similar structures to this compound displayed promising anti-tubercular activity against both susceptible and MDR strains of MTB .
- Cytotoxicity Studies : In vitro assays have shown that certain indolizine derivatives possess cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
Properties
IUPAC Name |
ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-2-26-18(23)14-13-8-3-4-9-20(13)16(15(14)19)17(22)11-6-5-7-12(10-11)21(24)25/h3-10H,2,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQZWXJAKGBKHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C(=C1N)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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